
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol is a unique organic compound characterized by its azido group attached to a cyclohexadienol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-azidocyclohexa-2,4-dien-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by an azido group. This can be achieved using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Sodium azide (NaN₃) is commonly used for azidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while oxidation can produce various oxides depending on the extent of the reaction .
Scientific Research Applications
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes in a click chemistry reaction.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,6R)-6-azidocyclohexa-2,4-dien-1-ol primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, such as click chemistry. In biological systems, the azido group can form covalent bonds with alkyne-containing molecules, facilitating the formation of stable conjugates. This property is exploited in bioconjugation and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
(1R,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of an azido group.
(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol: Contains a different functional group and is used in different applications.
Uniqueness
The uniqueness of (1R,6R)-6-azidocyclohexa-2,4-dien-1-ol lies in its azido group, which imparts high reactivity and versatility in chemical synthesis and bioconjugation applications. This makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
54226-09-4 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H7N3O/c7-9-8-5-3-1-2-4-6(5)10/h1-6,10H/t5-,6-/m1/s1 |
InChI Key |
ZENCTMQDZDZXPR-PHDIDXHHSA-N |
Isomeric SMILES |
C1=C[C@H]([C@@H](C=C1)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(C(C=C1)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


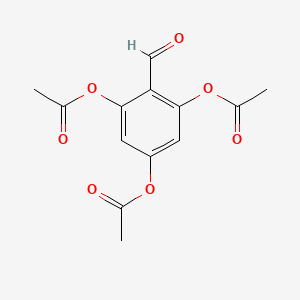
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
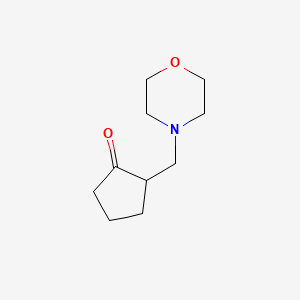

![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
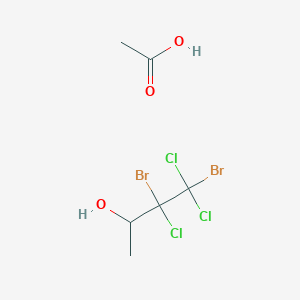
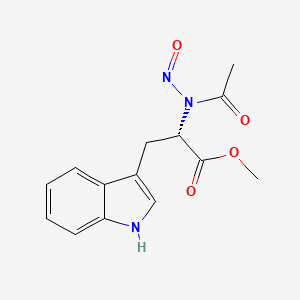

![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)


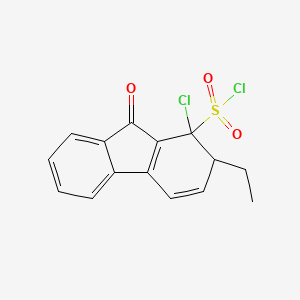
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)

